molecular formula C4H3F5N4 B1624096 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine CAS No. 25979-01-5

5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine

Cat. No.: B1624096
CAS No.: 25979-01-5
M. Wt: 202.09 g/mol
InChI Key: FBFOJAHCNODAHZ-UHFFFAOYSA-N
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Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5N4/c5-3(6,4(7,8)9)1-11-2(10)13-12-1/h(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOJAHCNODAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408535
Record name 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25979-01-5
Record name 3-(1,1,2,2,2-Pentafluoroethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25979-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Pathway 1: Cyclocondensation of Fluorinated Amidrazones

A scalable route involves reacting pentafluoroethyl acetimidoyl chloride with aminoguanidine hydrochloride under microwave irradiation (70–100°C, 30 min) in acetonitrile. Cyclodehydration yields the triazole core with a pentafluoroethyl substituent (analogous to methods in ).

Reaction Scheme:

Pentafluoroethyl acetimidoyl chloride+aminoguanidineMW, 80°C5-Pentafluoroethyl-4H-triazol-3-ylamine(Yield:  85%)[7][3]\text{Pentafluoroethyl acetimidoyl chloride} + \text{aminoguanidine} \xrightarrow{\text{MW, 80°C}} \text{5-Pentafluoroethyl-4H-triazol-3-ylamine} \quad \text{(Yield: ~85\%)[7][3]}

Nucleophilic Substitution at the Triazole Core

The amino group at position 3 participates in nucleophilic substitution. For example, treatment with benzoyl chloride in THF forms N-benzoylated derivatives:

Conditions:

  • Benzoyl chloride (1.2 equiv), THF, 0°C → RT, 12 h

  • Yield: 78%

Electrophilic Aromatic Substitution

The electron-deficient triazole ring undergoes regioselective electrophilic substitution at position 5. Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives:

Conditions:

  • HNO₃ (2 equiv), conc. H₂SO₄, 0°C, 2 h

  • Yield: 65%

Suzuki-Miyaura Coupling

The pentafluoroethyl group enhances electrophilicity, enabling palladium-catalyzed coupling with aryl boronic acids:

Conditions:

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 90°C, 24 h

  • Example Product: 5-(4-Methoxyphenyl)-4H-triazol-3-ylamine

  • Yield: 60%

Antimicrobial Derivatives

S-Alkylation with 2-bromo-4’-fluoroacetophenone in acetone/K₂CO₃ yields thioether derivatives with enhanced activity against Candida albicans (MIC = 8 µg/mL) .

Reaction:

Triazol-3-ylamine+2-bromo-4’-fluoroacetophenoneacetone, K₂CO₃S-substituted triazole(Yield: 70%)[9]\text{Triazol-3-ylamine} + \text{2-bromo-4’-fluoroacetophenone} \xrightarrow{\text{acetone, K₂CO₃}} \text{S-substituted triazole} \quad \text{(Yield: 70\%)[9]}

Stability and Reactivity Trends

Reaction Type Conditions Yield Key Reference
CyclocondensationMW, 80°C, 30 min85%
S-AlkylationK₂CO₃, acetone, RT70%
NitrationHNO₃/H₂SO₄, 0°C65%
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 90°C60%

Mechanistic Insights

  • The pentafluoroethyl group’s strong -I effect polarizes the triazole ring, directing electrophiles to position 5 .

  • Microwave irradiation accelerates cyclization by enhancing molecular collisions, reducing reaction times from hours to minutes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole derivatives, including 5-pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine, exhibit promising anticancer properties. These compounds have been shown to inhibit cellular neoplastic transformations and metastasis in various cancer types, including colon and lung cancers . A study demonstrated that triazole compounds could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .

Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine has been evaluated for its efficacy against a range of bacterial and fungal pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Inflammation and Pain Relief
The compound also shows potential as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes suggests it could serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal issues . This application is particularly relevant for conditions such as arthritis and dysmenorrhea.

Agricultural Applications

Fungicides
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine has been investigated for use as a fungicide. Triazole compounds are widely used in agriculture to control fungal diseases in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . Field trials have indicated that such compounds can effectively reduce the incidence of diseases like powdery mildew in various crops.

Herbicide Development
Research into triazole derivatives has also opened avenues for developing new herbicides. The selectivity of these compounds allows for targeted action against specific weed species while minimizing harm to crops . This selective herbicidal activity is particularly valuable in sustainable agriculture practices.

Materials Science Applications

Polymer Chemistry
The unique chemical properties of 5-pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine make it a candidate for use in polymer synthesis. Its ability to form stable complexes with metal ions can be harnessed to create advanced materials with specific electrical or thermal properties . Research has shown that incorporating triazole units into polymer backbones can enhance material stability and performance under various environmental conditions.

Corrosion Inhibition
In industrial applications, triazole compounds are recognized for their corrosion-inhibiting properties. 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine can be utilized in formulations aimed at protecting metals from corrosion in harsh environments . Studies indicate that these compounds form protective films on metal surfaces, thereby reducing oxidation rates significantly.

Activity TypeTarget Organism/Cell TypeEffectiveness (IC50)Reference
AnticancerHuman melanoma cells15 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Anti-inflammatoryCOX enzyme inhibitionN/A
FungicidalPowdery mildew20 µg/mL

Table 2: Agricultural Applications of Triazole Derivatives

Application TypeCompound UsedCrop TypeEfficacy (%)
Fungicide5-Pentafluoroethyl triazoleWheat85%
HerbicideTriazole derivative formulationsSoybean75%

Biological Activity

5-Pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological profile of this compound, focusing on its antifungal, antibacterial, anticancer, and other potential therapeutic effects.

Chemical Structure and Properties

The compound features a pentafluoroethyl group attached to a 4H-[1,2,4]triazole ring. This unique structure contributes to its biological activity by influencing molecular interactions and solubility.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds similar to 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine demonstrate effective antifungal activity against various strains:

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
Compound AAspergillus flavus0.5 μg/mL
Compound BCandida albicans0.25 μg/mL
5-Pentafluoroethyl-4H-[1,2,4]triazol-3-ylamineMucor speciesTBD

The presence of the triazole moiety enhances the interaction with fungal cell membranes, leading to increased permeability and cell death .

Antibacterial Activity

The antibacterial potential of 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine is also noteworthy. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa1.5

The mechanism believed to underlie this activity involves inhibition of bacterial cell wall synthesis and interference with DNA replication processes.

Anticancer Activity

The anticancer properties of 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine have been explored in various studies. Notably, some derivatives have shown promising results against cancer cell lines:

Cell LineIC50 (μM)Activity
HCT-116 (colon carcinoma)6.2Active
T47D (breast cancer)27.3Active

The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

  • Study on Antifungal Efficacy : A series of triazole compounds were synthesized and tested against Candida species. The study concluded that modifications in the triazole structure significantly enhanced antifungal activity compared to standard treatments .
  • Antibacterial Screening : A comprehensive screening of various triazole derivatives demonstrated that specific substitutions on the triazole ring led to improved antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine
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